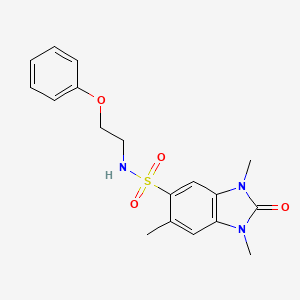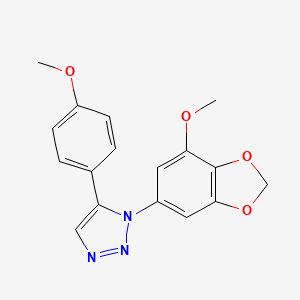![molecular formula C15H11N5S B11054925 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11054925.png)
5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the use of anthranilic acid as a starting material. The synthetic route includes several steps, such as nucleophilic substitution and cyclization reactions. One common method involves the reaction of anthranilic acid with various reagents to form the triazoloquinazoline core . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antitubercular, and anti-HIV activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with biological receptors, leading to its antimicrobial and antiviral effects . The exact pathways and molecular targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the presence of the methylthio group, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C15H11N5S |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-methylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H11N5S/c1-21-15-17-12-5-3-2-4-11(12)14-18-13(19-20(14)15)10-6-8-16-9-7-10/h2-9H,1H3 |
InChI Key |
GCZVKZWHMGTDNF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B11054846.png)

![1-methyl-3-propyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11054862.png)
![1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054870.png)
![1-acetyl-4-[(3-chloro-4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11054871.png)
![3-(2-chlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054876.png)

![diethyl 4,4'-[(1,2-dioxoethane-1,2-diyl)bis(phenylimino)]bis(2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate)](/img/structure/B11054883.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11054890.png)
![3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B11054906.png)
![3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054912.png)
![N-(1,3-benzothiazol-2-yl)-2-chloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B11054931.png)
![N-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B11054933.png)
